1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-
Description
Chemical Formula: C₁₇H₁₈O₂ Molecular Weight: 254.3236 g/mol CAS Registry Number: 55814-54-5 IUPAC Name: 2,2-Dimethyl-1-(4-phenoxyphenyl)propan-1-one Synonyms: 4'-Phenoxy isobutyrophenone, tert-Butyl 4-phenoxyphenyl ketone Structural Features: The compound features a propanone backbone substituted with two methyl groups at the C2 position and a 4-phenoxyphenyl group at the C1 position. The phenoxy moiety introduces an aromatic ether linkage, contributing to its electronic and steric properties .
Properties
IUPAC Name |
2,2-dimethyl-1-(4-phenoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)16(18)13-9-11-15(12-10-13)19-14-7-5-4-6-8-14/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEMAFJPIQQQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204409 | |
| Record name | 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55814-54-5 | |
| Record name | 4-Phenoxy-pivalophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055814545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-phenoxyphenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-PHENOXY-PIVALOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSX92RLB29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Acylation Route
Overview:
The most common and industrially relevant method for synthesizing 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)- involves a Friedel-Crafts acylation reaction. This method uses 4-phenoxybenzoyl chloride as the acylating agent and 2,2-dimethylpropan-1-ol (tert-butanol derivative) as the nucleophile in the presence of a Lewis acid catalyst.
- Catalyst: Aluminum chloride (AlCl₃) or similar Lewis acids
- Solvent: Anhydrous solvents such as dichloromethane or carbon disulfide
- Temperature: Controlled low to moderate temperatures (0–25°C) to optimize yield and minimize side reactions
- Reaction time: Several hours under stirring to ensure completion
- The Lewis acid activates the acyl chloride to form a highly electrophilic acylium ion.
- The aromatic ring of 2,2-dimethylpropan-1-ol undergoes electrophilic substitution at the para-position relative to the phenoxy group, forming the ketone linkage.
- Post-reaction, the mixture is quenched with water or dilute acid.
- The crude product is purified by recrystallization or column chromatography to obtain high purity 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-.
- Continuous flow reactors are employed for scale-up to enhance control over reaction parameters and improve safety.
- Automated systems enable precise dosing of reagents and temperature control.
- Purification often includes multi-step recrystallization and chromatographic techniques to meet purity standards.
Nucleophilic Substitution Using (S)-1,2-Propylene Oxide and 4-Phenoxyphenol
Overview:
An alternative synthetic approach involves the reaction of (S)-propylene oxide with 4-phenoxyphenol in the presence of a base to form intermediates that can be further converted to the target ketone compound.
- Base: Alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide), alkaline earth metal hydroxides (e.g., magnesium hydroxide), or alkali metal alkoxides (e.g., sodium methoxide)
- Solvents: Alcohols (methanol, ethanol, propanol), dioxane, or water-soluble organic solvents such as N,N-dimethylformamide or N-methylimidazolinone
- Temperature: Typically 5–15°C for 1 to 100 hours reaction time
- Stoichiometry: Base in 0.8–1.2 molar ratio relative to phenoxyphenol; propylene oxide used in similar molar ratios
- The nucleophilic phenoxy group attacks the less hindered carbon of the epoxide ring in (S)-propylene oxide, opening the ring and forming (S)-1-(4-phenoxyphenoxy)-2-propanol.
- Subsequent steps involve conversion of this intermediate to the ketone through oxidation or other functional group transformations.
- After reaction completion, the mixture is extracted with ethyl acetate and washed with water and saturated saline.
- Drying over anhydrous magnesium sulfate and concentration under reduced pressure yields the crude product.
- Silica gel column chromatography (e.g., hexane/ethyl acetate 4:1) is used to isolate the pure intermediate or final product.
- This method allows for stereoselective synthesis when using optically active (S)-propylene oxide.
- The choice of base and solvent significantly affects the yield and enantiomeric purity of the product.
Comparative Table of Preparation Methods
| Method | Key Reagents & Catalysts | Solvent(s) | Temperature Range (°C) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 4-Phenoxybenzoyl chloride, AlCl₃ | Anhydrous solvents (e.g., DCM) | 0–25 | Several hours | High yield, scalable industrially | Requires strict anhydrous conditions; corrosive catalyst |
| Nucleophilic Substitution with Propylene Oxide | (S)-Propylene oxide, 4-phenoxyphenol, bases (NaOH, KOH) | Alcohols, dioxane, DMF | 5–15 | 1–100 hours | Stereoselective synthesis possible | Longer reaction times; multi-step process |
Additional Notes on Reaction Optimization
- Catalyst Loading: In Friedel-Crafts acylation, catalyst amount is critical; excess AlCl₃ can lead to side reactions and polymerization.
- Solvent Purity: Anhydrous conditions are essential to prevent hydrolysis of acyl chlorides.
- Temperature Control: Lower temperatures favor selectivity and reduce by-product formation.
- Base Selection: For nucleophilic substitution, stronger bases like potassium t-butoxide improve yield but may require careful handling due to reactivity.
- Reaction Monitoring: Techniques such as TLC, NMR, and HPLC are used to monitor reaction progress and purity.
Summary of Research Findings
- The Friedel-Crafts acylation method remains the most straightforward and widely used for synthesizing 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-, especially for industrial applications due to its simplicity and scalability.
- The nucleophilic substitution route allows access to chiral intermediates and can be tailored for enantioselective synthesis, which is valuable in pharmaceutical research.
- Both methods require careful control of reaction parameters to maximize yield and purity.
- Purification techniques such as recrystallization and chromatography are essential to isolate the compound in high purity for subsequent applications in organic synthesis, medicinal chemistry, and material science.
Chemical Reactions Analysis
1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)- serves as a building block in organic synthesis. It facilitates the creation of more complex molecules that are crucial for various chemical reactions. Its ability to undergo oxidation and reduction reactions allows chemists to manipulate its structure for desired outcomes.
Biology
In biological research, this compound has been investigated for its role in enzyme inhibition and protein-ligand interactions . Its interaction with specific molecular targets can modulate biological pathways, making it valuable for studying cellular mechanisms.
Medicine
The compound shows promise as a precursor for drug development . Research is ongoing to explore its potential therapeutic applications, particularly in developing new pharmaceuticals that could target specific diseases. Its structural properties allow it to interact with biological systems effectively.
Industry
In industrial applications, 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)- is utilized in the production of specialty chemicals , polymers , and materials science research. Its unique properties enable it to be used as a reagent in various chemical processes .
Case Study 1: Pharmaceutical Development
A study conducted on the use of 1-Propanone derivatives highlighted its potential as an antimicrobial agent. The compound was tested against various bacterial strains, demonstrating significant inhibitory effects. This property underscores its potential role in developing new antibiotics.
Case Study 2: Organic Synthesis
In organic chemistry labs, researchers have successfully used this compound as an intermediate in synthesizing complex organic molecules. For instance, it was employed in synthesizing novel anti-inflammatory agents that showed promising results in preliminary trials .
Mechanism of Action
The mechanism of action of 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenoxyphenyl group allows for specific binding interactions, while the ketone group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
1-Propanone, 2,2-Dimethyl-1-[4-(2-Propenyl)phenyl]-
- Formula : C₁₄H₁₈O
- Molecular Weight : 202.29 g/mol
- CAS : 496946-16-8
- Key Differences: The 4-phenoxyphenyl group in the target compound is replaced with a 4-allylphenyl group. The allyl substituent introduces unsaturation (C=C bond), altering electronic properties and reducing molecular weight compared to the phenoxy analogue. Physical Properties: Boiling point = 296.9°C; Density = 0.941 g/cm³ .
1-Propanone, 2,2-Dimethyl-1-(2,4,6-Trimethylphenyl)-
- Formula : C₁₄H₂₀O
- Molecular Weight : 204.34 g/mol
- CAS : 2700-84-7
- Key Differences: The 4-phenoxyphenyl group is substituted with a 2,4,6-trimethylphenyl group. Increased steric hindrance from the trimethyl substituents reduces reactivity in nucleophilic addition reactions compared to the less hindered phenoxy analogue. The absence of an oxygen atom in the substituent eliminates hydrogen-bonding acceptor capacity .
1-Propanone, 2-(4-Methylphenyl)-1-Phenyl-
- Formula : C₁₆H₁₆O
- Molecular Weight : 224.3 g/mol
- CAS : 107271-15-8
- Key Differences: Structural isomerism: The ketone is at C1, but the substituents are a phenyl group at C1 and a 4-methylphenyl group at C2.
2-Propanone, 1-(4-Methoxyphenyl)-
- Formula : C₁₀H₁₂O₂
- Molecular Weight : 164.20 g/mol
- CAS : 122-84-9
- Key Differences: Positional isomerism: The ketone is at C2 instead of C1. The methoxy group (electron-donating) vs. phenoxy (moderately electron-withdrawing) alters electronic effects on the aromatic ring, influencing solubility and reactivity .
Comparative Analysis of Key Properties
Molecular Weight and Boiling Points
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|
| Target Compound | 254.32 | Not reported |
| 4-Allylphenyl analogue | 202.29 | 296.9 |
| 2,4,6-Trimethylphenyl analogue | 204.34 | Not reported |
Insight : Higher molecular weight in the target compound suggests a higher boiling point compared to the allyl-substituted analogue, though experimental data are lacking.
Electronic and Steric Effects
- Phenoxy Group: Provides moderate electron-withdrawing effects via resonance, enhancing electrophilicity of the ketone.
- Allyl/Trimethyl Groups : Allyl groups introduce conjugation, while trimethyl groups increase steric bulk, reducing accessibility to the ketone moiety.
Hydrogen-Bonding and Solubility
- The phenoxy group acts as a hydrogen-bond acceptor, improving solubility in polar solvents compared to non-oxygenated analogues (e.g., trimethylphenyl derivative) .
Biological Activity
1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-, commonly referred to as 4’-Phenoxypivalophenone or tert-Butyl 4-phenoxyphenyl ketone , is an organic compound with the molecular formula and a molecular weight of 254.32 g/mol. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry and material science.
Chemical Structure
The chemical structure of 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)- is characterized by a ketone group attached to a tert-butyl group and a phenoxyphenyl moiety. The structural formula is as follows:
Anticancer Properties
Recent studies have indicated that 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)- exhibits significant anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 µM to 50 µM over a period of 48 hours .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary investigations revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens like Staphylococcus aureus and Escherichia coli were found to be in the range of 20 µg/mL to 50 µg/mL . This suggests its potential use as a lead compound for developing new antimicrobial agents.
The mechanism by which 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)- exerts its biological effects appears to involve interactions with specific protein targets within cells. The phenoxy group enhances binding affinity to enzymes involved in metabolic pathways relevant to cancer progression and microbial resistance .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,2-Dimethyl-1-phenyl-1-propanone | Lacks phenoxy group; simpler structure | Lower anticancer activity |
| 4’-Phenoxyacetophenone | Similar phenoxy group; different ketone positioning | Moderate antimicrobial properties |
This comparative analysis highlights that the presence of the phenoxy group significantly enhances the biological activity of 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)- compared to its analogs.
Case Study: Anticancer Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The study concluded that treatment with concentrations above 25 µM led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways .
Case Study: Antimicrobial Screening
A recent antimicrobial screening project tested numerous derivatives of ketones against clinical isolates of bacteria. Among these, 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)- showed promising results against multidrug-resistant strains of Staphylococcus aureus with an MIC value significantly lower than traditional antibiotics .
Q & A
Q. What are the optimal synthetic routes for preparing 2,2-dimethyl-1-(4-phenoxyphenyl)-1-propanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of aryl-substituted propanones typically involves Friedel-Crafts acylation or nucleophilic addition to ketones. For 4-phenoxyphenyl derivatives, a two-step approach is recommended:
Acylation : React 4-phenoxybenzaldehyde with 2,2-dimethylpropanoic acid derivatives (e.g., acid chlorides) under Lewis acid catalysis (e.g., AlCl₃) .
Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product. Reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane) significantly impact yield, as higher temperatures may promote side reactions like over-acylation .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of 2,2-dimethyl-1-(4-phenoxyphenyl)-1-propanone?
- Methodological Answer :
- ¹H NMR : Expect signals for the geminal dimethyl groups (singlet, δ ~1.2–1.4 ppm) and aromatic protons from the phenoxyphenyl moiety (δ ~6.8–7.6 ppm). The deshielded ketone proton is absent, confirming successful acylation .
- ¹³C NMR : The carbonyl carbon (δ ~205–210 ppm) and quaternary carbons from the dimethyl groups (δ ~25–30 ppm) are key markers. Compare with analogous compounds like 4-methoxypropiophenone (δ_C=O = 207 ppm) .
Advanced Research Questions
Q. What are the common side products formed during synthesis, and what analytical techniques effectively identify them?
- Methodological Answer :
- Byproducts :
- Over-alkylation : Formation of diarylpropanones due to excess acylating agent.
- Oxidation : Trace carboxylic acids (e.g., 2,2-dimethylpropanoic acid) may form under oxidative conditions .
- Analysis :
- HPLC-MS : Detect low-abundance impurities (e.g., m/z = [M+16] for oxidized byproducts) .
- TLC with UV visualization : Monitor reaction progress using silica plates and iodine staining .
Q. How does the electronic nature of the 4-phenoxyphenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- The phenoxy group is electron-donating via resonance, activating the ketone toward nucleophilic attack. Comparative studies with 4-fluorophenyl analogs (electron-withdrawing) show reduced reactivity in Grignard additions .
- Experimental Design : Conduct kinetic studies using NaBH₄ reduction; monitor reaction rates via IR spectroscopy (C=O peak disappearance at ~1700 cm⁻¹) .
Q. What methodologies are recommended for assessing the biological activity of this compound in antimicrobial assays?
- Methodological Answer :
- Microbroth Dilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth and measure MIC (Minimum Inhibitory Concentration) .
- Mechanistic Studies : Use fluorescence microscopy with SYTOX Green to evaluate membrane disruption .
Notes
- While direct data on 2,2-dimethyl-1-(4-phenoxyphenyl)-1-propanone is limited, methodologies from analogous compounds (e.g., 4-methoxy/fluoro derivatives) provide validated approaches .
- Contradictions in reaction outcomes (e.g., oxidation vs. reduction products) highlight the need for strict control of anhydrous conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
